4a,6,7,8-Tetrahydroquinoline-2,5-dione
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Overview
Description
4a,6,7,8-Tetrahydroquinoline-2,5-dione is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, a structure known for its presence in various natural products and pharmaceuticals. The compound’s unique structure, featuring a tetrahydroquinoline ring with two ketone groups, makes it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4a,6,7,8-Tetrahydroquinoline-2,5-dione can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with aniline in the presence of a catalyst, followed by oxidation. Another method includes the condensation of cyclohexanone with urea, followed by cyclization and oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
4a,6,7,8-Tetrahydroquinoline-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various quinoline derivatives, N-substituted tetrahydroquinolines, and reduced alcohol derivatives .
Scientific Research Applications
4a,6,7,8-Tetrahydroquinoline-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4a,6,7,8-tetrahydroquinoline-2,5-dione involves its interaction with various molecular targets. The compound can inhibit certain enzymes, disrupt cellular processes, and interact with DNA. These interactions are mediated through its unique structure, which allows it to bind to specific sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-5,6,7,8-tetrahydroquinolin-2(1H)-one
- Ethyl 3-(2,4-dioxocyclohexyl)propanoate
- 2,5(1H,3H)-Quinolinedione,4,6,7,8-tetrahydro-
Uniqueness
4a,6,7,8-Tetrahydroquinoline-2,5-dione is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its tetrahydroquinoline ring system with two ketone groups sets it apart from other similar compounds, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H9NO2 |
---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
4a,6,7,8-tetrahydroquinoline-2,5-dione |
InChI |
InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-6H,1-3H2 |
InChI Key |
GPSCNDMKHPUQRW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=O)C=CC2C(=O)C1 |
Origin of Product |
United States |
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